molecular formula C10H16LiN5O12P3S B117092 Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt CAS No. 93839-89-5

Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt

Cat. No.: B117092
CAS No.: 93839-89-5
M. Wt: 530.2 g/mol
InChI Key: KRAIEIOBHFWLAU-MCDZGGTQSA-N
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Description

Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt, also known as ATP-gamma-S, is a substrate and inhibitor of ATP-dependent enzyme systems . It has a molecular weight of 547.1 Da . It is a stable analog of ATP that acts as a potent agonist of G protein-coupled P2Y2 and P2Y11 receptors .


Synthesis Analysis

This compound is formed by the hydrolysis of ATP in tissue by adenosine triphosphatase . It is rapidly converted back to ATP via oxidative phosphorylation in mitochondria .


Molecular Structure Analysis

The molecular formula of this compound is C10H12Li4N5O12P3S . The InChI representation of the molecule is InChI=1S/C10H16N5O12P3S.4Li/c11-8-5-9 (13-2-12-8)15 (3-14-5)10-7 (17)6 (16)4 (25-10)1-24-28 (18,19)26-29 (20,21)27-30 (22,23)31;;;;/h2-4,6-7,10,16-17H,1H2, (H,18,19) (H,20,21) (H2,11,12,13) (H2,22,23,31);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 .


Chemical Reactions Analysis

This compound is hydrolyzed very slowly by phosphatases and most ATPases . It has been used to identify kinase substrates and has been implemented as a reagent in the synthesis of DNA N-acetylglucosamine analogs .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 547.1 g/mol . It is formed by the hydrolysis of ATP in tissue by adenosine triphosphatase and is rapidly converted back to ATP via oxidative phosphorylation in mitochondria .

Scientific Research Applications

Structural Analysis and Interactions

  • The crystal and molecular structures of salts like Adenosine 5'-diphosphate provide insights into their interactions and conformations. These studies can reveal the folding conformation of the molecule, the geometry of the pyrophosphate chain, and the role of interactions in solutions of nucleotides and metal ions (Shakked, Viswamitra, & Singh, 1980).

Synthesis and Modification

  • Research on synthesis methods for compounds like Adenosine 5'-(Trihydrogen Diphosphate) shows the pathways for creating modified nucleotides. These synthesis techniques are crucial for producing specific isotopes or derivatives for further study (Sammons & Frey, 1982).

Enzymatic and Biochemical Applications

  • Adenosine-5'-diphosphate (ADP) and adenosine-5'-monophosphate (AMP), closely related to Adenosine 5'-(Trihydrogen Diphosphate), are used extensively in enzymatic determinations and biochemical assays. They play a critical role in estimating specific compounds in biological systems, which is pivotal for clinical chemistry (Jaworek, Gruber, & Bergmeyer, 1974).

Role in Receptor Activation and Inhibition

  • Research has explored the role of nucleotide derivatives in activating or inhibiting certain receptors or enzymes, which is vital for understanding various physiological processes and potential therapeutic applications (Butlen, Bernard, Ammar, & Ferrary, 1997).

Development of Analytical Techniques

  • Analytical techniques like chromatography and mass spectrometry utilize adenosine derivatives for detecting and quantifying nucleotides. These methods are essential for analyzing biological samples and understanding cellular processes (Pabst et al., 2010).

Mechanism of Action

Target of Action

ATPgammaS tetralithium salt, also known as Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt, is a potent agonist of G protein-coupled P2Y2 and P2Y11 receptors . These receptors are part of the P2Y receptor family, which consists of 8 human subtypes .

Mode of Action

ATPgammaS tetralithium salt interacts with its targets, the P2Y2 and P2Y11 receptors, by mimicking the action of ATP . It is a nonhydrolyzable analog of ATP , meaning it resists breakdown and thus can have a prolonged effect on its target receptors.

Biochemical Pathways

The activation of P2Y2 and P2Y11 receptors by ATPgammaS tetralithium salt can influence various biochemical pathways. These receptors are known to control levels of extracellular nucleotides and nucleosides, and intracellular signaling pathways . .

Pharmacokinetics

It is known to be soluble in water up to 50 mm , which could influence its bioavailability.

Result of Action

The activation of P2Y2 and P2Y11 receptors by ATPgammaS tetralithium salt can lead to various molecular and cellular effects. For instance, it has been shown to enhance intrinsic fluorescence and induce aggregation, which increases the activity of spinach Rubisco activase . It also attenuates inflammatory response with decreased accumulation of cells and proteins in bronchoalveolar lavage and reduces neutrophil infiltration and extravasation of Evans blue albumin dye into lung tissue .

Action Environment

Given that it is a nonhydrolyzable analog of atp , it may be more resistant to degradation in various environments compared to ATP

Safety and Hazards

The compound is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include moving out of the dangerous area, washing off with soap and plenty of water in case of skin contact, flushing eyes with water as a precaution in case of eye contact, and never giving anything by mouth to an unconscious person .

Future Directions

The compound offers potential applications in studying enzymatic reactions and nucleotide chemistry. It has been used to identify kinase substrates, has been implemented as a reagent in the synthesis of DNA N-acetylglucosamine analogs, and can serve as a substrate for the RNA-stimulated nucleotide hydrolysis and RNA unwinding activities of eukaryotic initiation factor-4A .

Biochemical Analysis

Biochemical Properties

ATPgammaS Tetralithium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor elF4A .

Cellular Effects

ATPgammaS Tetralithium Salt has profound effects on various types of cells and cellular processes. For example, in TEA3A1 cells, ATPgammaS Tetralithium Salt increased Ca 2+ influx in a dose-dependent manner .

Molecular Mechanism

ATPgammaS Tetralithium Salt exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it unwinds 17 base pairs of DNA by 11.5 degrees/base pair in the presence of adenosine 5’-O- (3-thiotriphosphate) .

Temporal Effects in Laboratory Settings

The effects of ATPgammaS Tetralithium Salt change over time in laboratory settings. It has a high degree of stability and shows long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of ATPgammaS Tetralithium Salt vary with different dosages in animal models. High doses may lead to toxic or adverse effects .

Metabolic Pathways

ATPgammaS Tetralithium Salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors and affects metabolic flux or metabolite levels .

Transport and Distribution

ATPgammaS Tetralithium Salt is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of ATPgammaS Tetralithium Salt and its effects on its activity or function are crucial. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

{ "1. Design of the Synthesis Pathway": "The synthesis of Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt can be achieved through a multi-step process involving the reaction of adenosine with phosphorothioic acid and lithium hydroxide.", "2. Starting Materials": [ "Adenosine", "Phosphorothioic acid", "Lithium hydroxide", "Tetra-n-butylammonium hexafluorophosphate", "Diisopropylcarbodiimide", "Tetralithium salt" ], "3. Reaction": [ "Step 1: Adenosine is reacted with phosphorothioic acid and diisopropylcarbodiimide in the presence of tetra-n-butylammonium hexafluorophosphate as a coupling agent to form Adenosine 5'-O-phosphorothioate.", "Step 2: The Adenosine 5'-O-phosphorothioate is then treated with lithium hydroxide to form Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid.", "Step 3: The final product is obtained by treating Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid with tetralithium salt." ] }

CAS No.

93839-89-5

Molecular Formula

C10H16LiN5O12P3S

Molecular Weight

530.2 g/mol

IUPAC Name

tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate

InChI

InChI=1S/C10H16N5O12P3S.Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);/t4-,6-,7-,10-;/m1./s1

InChI Key

KRAIEIOBHFWLAU-MCDZGGTQSA-N

Isomeric SMILES

[Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N

Canonical SMILES

[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N

Appearance

Assay:≥90%A crystalline solid

93839-89-5

Pictograms

Irritant

Synonyms

(gamma-S)ATP
adenosine 5'-(3-thio)triphosphate
adenosine 5'-(gamma-S)triphosphate
adenosine 5'-O-(3-thiotriphosphate)
adenosine 5'-O-(gamma-thiotriphosphate)
adenosine 5'-O-thiotriphosphate
adenosine 5'-thiotriphosphate
adenosine-5'-(3-thiotriphosphate)
ATP gamma-S
ATPgammaS
gamma-thio-ATP

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
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Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
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Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
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Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
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Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
Reactant of Route 6
Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
Customer
Q & A

Q1: Can you provide an example of how ATPγS affects a specific protein's activity?

A1: ATPγS inhibits the ATPase activity of the Escherichia coli RecA protein, essential for DNA repair and recombination []. This inhibition is time-dependent, suggesting a two-step binding mechanism involving an initial rapid binding followed by a slower isomerization to a higher-affinity state [].

Q2: Does ATPγS always act as an inhibitor?

A2: Not necessarily. ATPγS can activate certain proteins. For example, it stimulates both prostaglandin E2 production and Ca2+ influx in rat thymic epithelial cells by activating phospholipase A2 [].

Q3: How does ATPγS affect HIV-1 virions?

A3: Research suggests that ATPγS disrupts the structural integrity of the HIV-1 virion core, impacting its infectivity []. This effect is attributed to the disruption of virion-associated Hsp70's catalytic activity, highlighting a potential role of Hsp70 in maintaining virion core stability [].

Q4: What is the molecular formula and weight of ATPγS?

A4: The molecular formula of ATPγS is C10H12N5O13P3S • 4Li. The molecular weight is 589.1 g/mol.

Q5: Is ATPγS stable in all experimental conditions?

A5: While ATPγS is considered a relatively stable ATP analogue, its stability can be influenced by factors like pH, temperature, and the presence of divalent cations. Researchers should optimize experimental conditions to minimize potential hydrolysis.

Q6: Can ATPγS be used to study the kinetics of enzymatic reactions?

A6: Yes, ATPγS can be a valuable tool for studying enzymatic mechanisms. The fact that it can be hydrolyzed by some enzymes, albeit slowly, allows researchers to investigate individual steps in reaction pathways []. This is particularly useful for identifying rate-limiting steps, as demonstrated in studies on the RecA protein [].

Q7: Has computational chemistry been used to study ATPγS?

A7: While the provided research doesn't explicitly mention computational studies on ATPγS, such techniques can be valuable for exploring its binding interactions with target proteins and understanding the structural basis of its activity.

Q8: How do structural modifications to the ATPγS molecule affect its activity?

A8: Modifying the structure of ATPγS can significantly impact its binding affinity and biological activity. For example, replacing the oxygen atom in the gamma-phosphate group with sulfur alters its hydrolysis rate and can influence its interaction with specific enzymes [].

Q9: How can the stability of ATPγS be improved for experimental or therapeutic applications?

A9: Strategies to improve ATPγS stability might include optimizing storage conditions, using appropriate buffers, or developing novel formulations that protect the molecule from degradation.

Q10: Are there specific safety regulations for handling ATPγS?

A10: Researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols when handling ATPγS. While not inherently dangerous, like many laboratory reagents, it should be handled with care.

Q11: Can you give an example of an in vitro assay where ATPγS has been used effectively?

A11: ATPγS has been used in fluorescence anisotropy assays to study the binding of the adeno-associated virus Rep40 helicase to DNA []. The results showed that ATPγS was required for the cooperative binding of the helicase to DNA, highlighting the coupling between nucleotide binding and DNA binding [].

Q12: Are there examples of in vivo studies using ATPγS?

A12: Yes, one study demonstrated that ATPγS administration in a murine model of acute lung injury attenuated inflammatory responses and reduced pulmonary edema []. These findings suggest a potential protective role of purinergic receptor stimulation in this condition [].

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